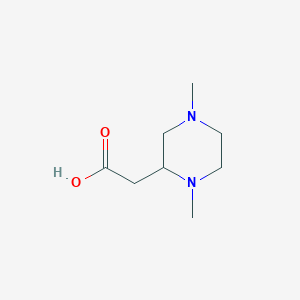![molecular formula C17H17NO4 B1306343 3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid CAS No. 446828-70-2](/img/structure/B1306343.png)
3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid is an organic compound with the molecular formula C17H17NO4 and a molecular weight of 299.32 g/mol . This compound is characterized by the presence of a biphenyl group linked to an acetylamino-propionic acid moiety through an ether bond. It is primarily used in biochemical research, particularly in the field of proteomics .
準備方法
The synthesis of 3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The general steps for the synthesis include:
Preparation of Biphenyl-4-yloxy Acetyl Chloride: This intermediate is synthesized by reacting biphenyl-4-ol with acetyl chloride in the presence of a base such as pyridine.
Formation of the Acetylamino Intermediate: The biphenyl-4-yloxy acetyl chloride is then reacted with an amine, such as glycine, to form the acetylamino intermediate.
Coupling Reaction: The final step involves the coupling of the acetylamino intermediate with propionic acid under Suzuki–Miyaura coupling conditions, using a palladium catalyst and a boron reagent.
化学反応の分析
3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetylamino group, where nucleophiles such as hydroxide ions or amines can replace the acetyl group, forming new derivatives.
科学的研究の応用
3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid is utilized in various scientific research applications, including:
Proteomics Research: It is used as a biochemical tool in the study of protein interactions and functions.
Medicinal Chemistry: This compound serves as a precursor for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and analgesic drugs.
Biological Studies: It is employed in the investigation of biochemical pathways and molecular mechanisms in biological systems.
作用機序
The mechanism of action of 3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group enhances the compound’s binding affinity to these targets, while the acetylamino-propionic acid moiety facilitates its incorporation into biochemical pathways . The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and influencing various cellular processes .
類似化合物との比較
3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid can be compared with other similar compounds, such as:
4-Biphenylacetic Acid: This compound is a non-steroidal anti-inflammatory agent with a similar biphenyl structure but lacks the acetylamino-propionic acid moiety.
2-(Biphenyl-4-yloxy)-3-phenylpropanoic Acid: This compound shares the biphenyl-4-yloxy group but has a different propanoic acid derivative, leading to distinct pharmacological properties.
The uniqueness of this compound lies in its specific structural features, which confer unique biochemical properties and applications in research and medicinal chemistry.
特性
IUPAC Name |
3-[[2-(4-phenylphenoxy)acetyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-16(18-11-10-17(20)21)12-22-15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9H,10-12H2,(H,18,19)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWUNRVLMUZGPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1306286.png)


